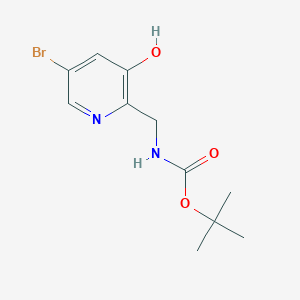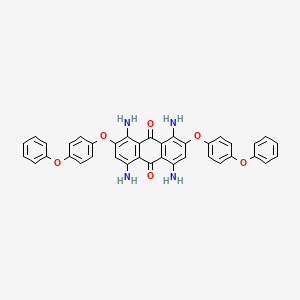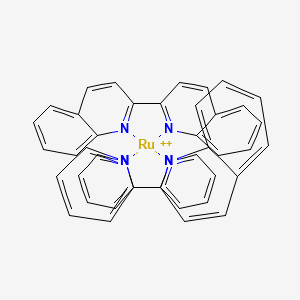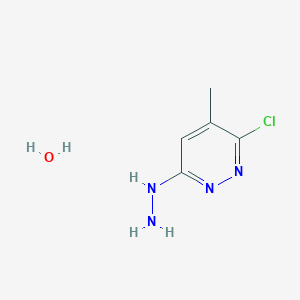![molecular formula C20H18N4O2 B13128417 1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione CAS No. 911239-27-5](/img/structure/B13128417.png)
1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione is a complex organic compound that features both an imidazole ring and an anthracene-9,10-dione core The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the anthracene-9,10-dione core is a polycyclic aromatic hydrocarbon with two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal and ammonia . The imidazole ring is then functionalized with a propylamine group, forming 3-(1H-imidazol-1-yl)propan-1-amine . This intermediate is subsequently reacted with 4-aminoanthracene-9,10-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene-9,10-dione core can be oxidized to form quinone derivatives.
Reduction: The ketone groups in the anthracene-9,10-dione core can be reduced to form hydroxyanthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted imidazole and anthracene derivatives.
Applications De Recherche Scientifique
1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can interact with metal ions, affecting metalloprotein functions. Additionally, the anthracene-9,10-dione core can intercalate into DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the imidazole ring but lacks the anthracene-9,10-dione core.
4-Aminoanthracene-9,10-dione: Contains the anthracene-9,10-dione core but lacks the imidazole ring.
2-(1H-Imidazol-1-yl)ethanamine: Similar structure but with a shorter ethyl linker instead of a propyl linker.
Uniqueness
1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione is unique due to the combination of the imidazole ring and the anthracene-9,10-dione core. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
911239-27-5 |
|---|---|
Formule moléculaire |
C20H18N4O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-amino-4-(3-imidazol-1-ylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18N4O2/c21-15-6-7-16(23-8-3-10-24-11-9-22-12-24)18-17(15)19(25)13-4-1-2-5-14(13)20(18)26/h1-2,4-7,9,11-12,23H,3,8,10,21H2 |
Clé InChI |
WCZZSWFMSGKDIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCN4C=CN=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)




![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)



